1,3-Dipalmitoyl-2-chloropropanediol-d5
CAS No.: 1426395-62-1
Cat. No.: VC0140854
Molecular Formula: C35H67ClO4
Molecular Weight: 592.398
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1426395-62-1 |
---|---|
Molecular Formula | C35H67ClO4 |
Molecular Weight | 592.398 |
IUPAC Name | (2-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropyl) hexadecanoate |
Standard InChI | InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D |
Standard InChI Key | IBJIXNLLGSRECE-YYRBTATQSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |
Introduction
Chemical Structure and Identification
Molecular Composition
1,3-Dipalmitoyl-2-chloropropanediol-d5 possesses a molecular formula of C₃₅H₆₂ClD₅O₄, with a precise molecular weight of 592.39 g/mol . The compound features a glycerol backbone with a chlorine atom positioned at the second carbon atom of the propanediol structure. Two palmitoyl (hexadecanoate) groups are esterified to the hydroxyl groups at positions 1 and 3, creating the characteristic dipalmitoyl configuration . The "d5" designation indicates the presence of five deuterium atoms that replace hydrogens at specific positions in the molecule, providing it with stable isotope labeling that distinguishes it from non-labeled counterparts .
Chemical Identifiers
The compound is precisely identified through several standardized notation systems:
Identifier Type | Value |
---|---|
CAS Number | 1426395-62-1 |
CAS Index Name | Hexadecanoic acid, 1,1′-(2-chloro-1,3-propanediyl-1,1,2,3,3-d5) ester |
Synonyms | 1,1′-(2-Chloro-1,3-propanediyl-1,1,2,3,3-d5) dihexadecanoate |
InChIKey | IBJIXNLLGSRECE-YYRBTATQSA-N |
Molecular Weight | 592.39 g/mol |
The compound's structure can be described using various notation systems including SMILES (O=C(OCC(Cl)COC(=O)CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC) and Isomeric SMILES (C(C(OC(CCCCCCCCCCCCCCC)=O)([2H])[2H])(C(OC(CCCCCCCCCCCCCCC)=O)([2H])[2H])(Cl)[2H]) . These identifiers enable unambiguous reference to the exact molecular structure in chemical databases and research publications.
Physical Properties
1,3-Dipalmitoyl-2-chloropropanediol-d5 exists as a solid at standard laboratory conditions . The compound requires specific storage conditions, typically at freezer temperatures (-20°C) to maintain stability over extended periods . Its physical state and stability characteristics are important considerations for researchers designing experiments involving this specialized compound.
Supplier | Catalog Number | Package Size | Price |
---|---|---|---|
Santa Cruz Biotechnology | sc-498021 | 2.5 mg | $500.00 |
Larodan | 41-3033-1 | 1 mg | €100.00 |
Larodan | 41-3033-4 | 5 mg | €280.00 |
Larodan | 41-3033-5 | 10 mg | €500.00 |
This pricing structure reflects the specialized nature of isotopically labeled compounds and the complex synthesis processes required for their production .
Product Specifications
Commercial preparations of 1,3-Dipalmitoyl-2-chloropropanediol-d5 are typically supplied with high purity specifications:
Specification | Value |
---|---|
Purity | >99% (Larodan), >95% HPLC (LGC Standards) |
Product Grade | Analytical grade |
Physical Form | Powder/Solid |
Storage Requirement | Freezer (-20°C) |
Supplied As | Neat |
These specifications ensure that researchers can conduct reliable experiments with minimal interference from impurities or degradation products .
Research Applications
Mass Spectrometry and Analytical Chemistry
1,3-Dipalmitoyl-2-chloropropanediol-d5 serves as an invaluable internal standard for quantitative analysis in mass spectrometry due to its deuterium labeling . The presence of five deuterium atoms provides distinct mass spectral peaks that are easily distinguishable from the non-labeled compound, enabling precise quantitation in complex biological samples . This property makes it particularly useful in isotope dilution assays for quantifying lipids in various biological matrices.
Membrane Structure and Function Studies
The compound serves as an instrumental tool for examining membrane structure, dynamics, and function . Its structural similarity to natural membrane lipids, combined with the isotopic labeling, allows researchers to track specific membrane processes while minimizing interference with natural biological functions. The compound finds applications in various experimental setups focusing on:
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Lipid-protein interactions at the membrane level
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Membrane fusion mechanisms
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Formation and dynamics of lipid bilayers
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Screening potential active compounds targeting membrane proteins
Biochemical and Pharmacological Research
In biochemical research, 1,3-Dipalmitoyl-2-chloropropanediol-d5 facilitates investigations into enzymatic activities involving chlorinated glycerolipids and helps elucidate mechanisms of lipid transport, metabolism, and signaling pathways . The compound's mode of action is connected to its ability to form lipid bilayers, which are fundamental structural units of cell membranes . Additionally, the compound can be used to study interactions with membrane proteins, potentially influencing their structure and function in experimental settings.
Structural Comparisons and Advantages
Related Compounds
Several structurally related compounds exist, with specific differences in labeling and chemical composition:
Compound Name | CAS Number | Key Features |
---|---|---|
1,3-Dipalmitoyl-2-chloropropanediol-d5 | 1426395-62-1 | Deuterium-labeled; two palmitoyl groups |
1,3-Dipalmitoyl-2-chloropropanediol | 169471-41-4 | Unlabeled; similar structure |
Fatty Acid Esters of 2-Chloropropane | Varies | Chlorinated; varies in fatty acid composition |
The structural relationships between these compounds enable comparative studies that can elucidate subtle differences in biological activities and metabolic pathways.
Synthesis and Chemical Reactions
Synthetic Approaches
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Preparation of a deuterated glycerol backbone
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Introduction of the chlorine atom at the second carbon position
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Esterification of the hydroxyl groups with palmitoyl (hexadecanoate) groups
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Purification to achieve analytical-grade purity
Chemical Behavior
Understanding the chemical behavior of 1,3-Dipalmitoyl-2-chloropropanediol-d5 is essential for predicting its interactions in biological systems. Research on similar compounds suggests that chlorinated fatty acids may alter membrane fluidity and protein function. Studies indicate that such interactions can lead to changes in cellular signaling pathways under specific experimental conditions. The compound's reactivity profile typically includes:
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Potential hydrolysis of the ester bonds under basic or enzymatic conditions
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Possible nucleophilic substitution reactions involving the chlorine atom
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Interactions with membrane components through hydrophobic associations
These reactions are significant for understanding the compound's behavior in biological systems and its potential metabolic pathways in research applications.
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